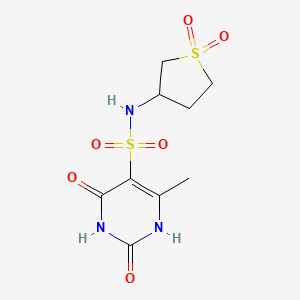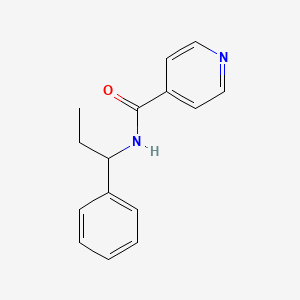![molecular formula C24H32FN3 B5264542 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine, also known as FPEB, is a chemical compound that has been widely studied for its potential use in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in several neurological and neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. In
Wirkmechanismus
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine binds selectively to mGluR5 and has a high affinity for this receptor. When this compound binds to mGluR5, it causes a conformational change in the receptor, which can be detected using PET imaging. This allows researchers to visualize the distribution of mGluR5 in the brain and study its role in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for mGluR5 and is selective for this receptor. It does not bind to other receptors in the brain, which makes it a useful tool for studying the role of mGluR5 in various disorders. This compound has also been shown to have good brain penetration and is rapidly cleared from the body, which makes it an ideal imaging agent for PET studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine is its high selectivity for mGluR5. This allows researchers to study the role of this receptor in various disorders without interfering with other receptors in the brain. This compound also has good brain penetration and is rapidly cleared from the body, which makes it an ideal imaging agent for PET studies.
One of the limitations of this compound is its relatively short half-life, which limits the duration of PET studies. This can be overcome by using a tracer with a longer half-life, but this may result in decreased image quality. Another limitation is the need for specialized equipment and expertise to perform PET studies, which can be costly and time-consuming.
Zukünftige Richtungen
There are several future directions for the use of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine in scientific research. One area of interest is the study of mGluR5 in addiction. This compound has been shown to be effective in imaging mGluR5 in the brains of individuals with addiction, and further studies may provide insights into the role of this receptor in addiction.
Another area of interest is the study of mGluR5 in depression and anxiety. This compound has been shown to be effective in imaging mGluR5 in the brains of individuals with depression and anxiety, and further studies may provide insights into the role of this receptor in these disorders.
Finally, there is interest in the development of new imaging agents that can be used to study other receptors and molecules in the brain. This compound has served as a model for the development of new imaging agents, and further research may lead to the development of new tools for studying the brain.
Synthesemethoden
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine involves a multistep process that begins with the reaction of 4-fluorobenzyl bromide with 2-bromoethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with 3-pyridinemethanol to form this compound. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine has been extensively studied for its potential use in PET imaging of mGluR5 in the brain. PET imaging is a non-invasive imaging technique that allows researchers to visualize the distribution of a specific receptor or molecule in the brain. This technique has been used to study the role of mGluR5 in several neurological and neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
3-[[4-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3/c25-23-9-7-20(8-10-23)5-6-21-4-2-14-28(19-21)24-11-15-27(16-12-24)18-22-3-1-13-26-17-22/h1,3,7-10,13,17,21,24H,2,4-6,11-12,14-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFCXOGDKRERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5264474.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)

![3-isopropyl-6-(1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5264483.png)

![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)


![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
